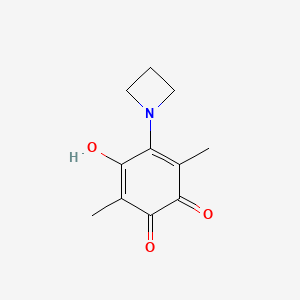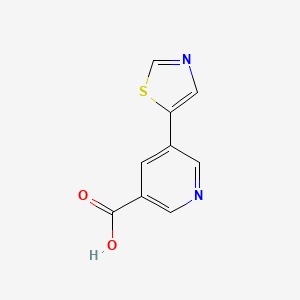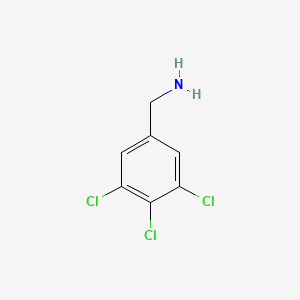
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For 2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one, a possible synthetic route could involve the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale batch reactions using similar synthetic routes as mentioned above. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Quinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
They exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives are found in several pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and antipsychotic agents.
Industry
They are used in the production of dyes, agrochemicals, and as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of quinoline derivatives varies depending on their specific structure and application. For instance, antimalarial quinolines interfere with the parasite’s ability to detoxify heme, while anticancer quinolines may intercalate into DNA and inhibit topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Isoquinoline: A structural isomer with similar properties.
Quinoxaline: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one may exhibit unique properties due to the presence of the ethyl, fluoro, and methyl substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
BGSLIJUPBSKQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)


![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)


